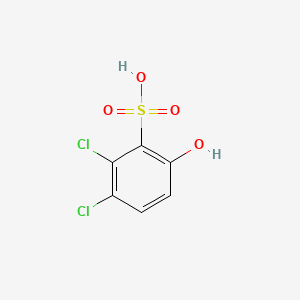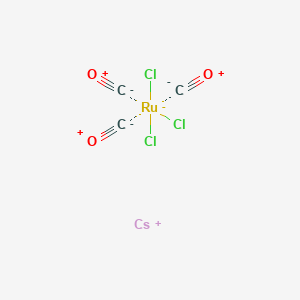
Cesium tricarbonyltrichlororuthenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of cesium tricarbonyltrichlororuthenate typically involves the reaction of ruthenium trichloride with cesium carbonate in the presence of carbon monoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Cesium tricarbonyltrichlororuthenate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions are common, where the carbonyl or chloride ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents like hydrogen or hydrazine.
Aplicaciones Científicas De Investigación
Cesium tricarbonyltrichlororuthenate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in radiopharmaceuticals for imaging and therapy.
Industry: It is used in the development of new materials and as a precursor for other ruthenium-based compounds .
Mecanismo De Acción
The mechanism by which cesium tricarbonyltrichlororuthenate exerts its effects involves the interaction of its ligands with target molecules. The carbonyl and chloride ligands can participate in coordination with other metal centers or organic molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Cesium tricarbonyltrichlororuthenate can be compared with other similar compounds, such as:
Cesium trichlororuthenate: Lacks the carbonyl ligands, leading to different reactivity and applications.
Ruthenium tricarbonyl complexes: These compounds have similar carbonyl ligands but may differ in their counterions, affecting their solubility and reactivity.
Cesium carbonate: Used as a base in organic synthesis, but lacks the metal center and carbonyl ligands present in this compound
These comparisons highlight the unique combination of ligands and metal center in this compound, which contributes to its distinct chemical properties and applications.
Propiedades
Número CAS |
22594-81-6 |
|---|---|
Fórmula molecular |
C3Cl3CsO3Ru |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
cesium;carbon monoxide;trichlororuthenium(1-) |
InChI |
InChI=1S/3CO.3ClH.Cs.Ru/c3*1-2;;;;;/h;;;3*1H;;/q;;;;;;+1;+2/p-3 |
Clave InChI |
GXHWUVQTDBGPOA-UHFFFAOYSA-K |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru-](Cl)Cl.[Cs+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

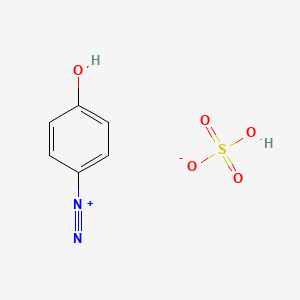

![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)

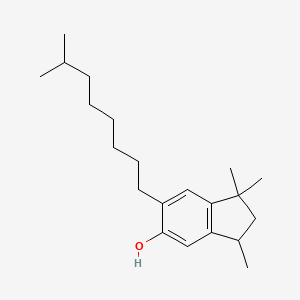
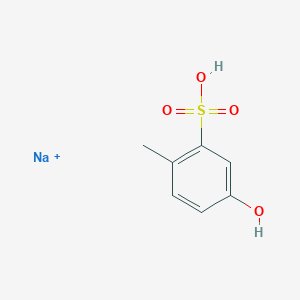
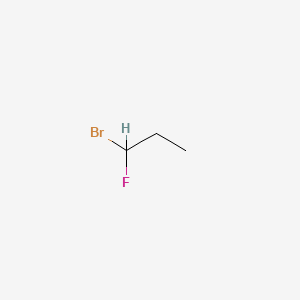
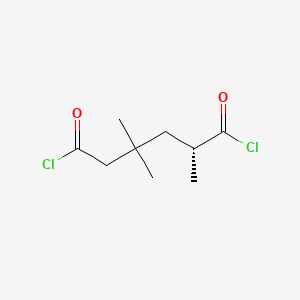

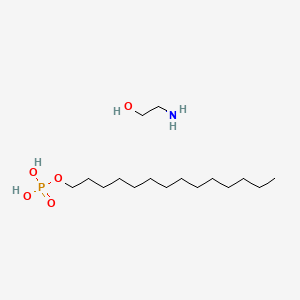
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
